2,6-Difluoro-3-methylbenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFLDSNCRFCSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305260 | |
| Record name | 2,6-Difluoro-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-36-4 | |
| Record name | 2,6-Difluoro-3-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoro-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,6 Difluoro 3 Methylbenzamide and Analogous Benzamide Systems
Precursor Synthesis and Halogenation Strategies
The primary precursor for 2,6-difluoro-3-methylbenzamide is 2,6-difluoro-3-methylbenzoic acid. chem-space.commatrixscientific.comsynquestlabs.comnih.gov The synthesis of this intermediate relies on effective halogenation techniques.
Direct Fluorination Techniques
Direct fluorination of aromatic compounds using elemental fluorine can lead to the formation of mono- and polyfluoro derivatives. However, these reactions are highly exothermic and can result in a mixture of products, including addition and polymerization byproducts, making control a significant challenge. acs.org For substrates like toluene (B28343), direct liquid-phase fluorination has been shown to yield a distribution of ortho-, meta-, and para-fluoro isomers, suggesting an electrophilic substitution mechanism. acs.org More advanced methods, such as photosensitized C-H fluorination, offer a pathway for the direct transformation of unactivated C(sp³)–H bonds to C(sp³)–F bonds, which can be valuable for late-stage functionalization of complex molecules. beilstein-journals.org
Electrophilic Aromatic Substitution Approaches for Fluorine Introduction
Electrophilic fluorination is a more controlled method for introducing fluorine atoms onto an aromatic ring. Reagents like Selectfluor are commonly used for this purpose. beilstein-journals.org The fluorination of a substituted toluene derivative is a key step. For instance, the synthesis of 2,6-difluoro-m-toluic acid (an isomer of the target precursor) has been achieved by the lithiation of 2,4-difluorotoluene (B1202308) followed by carboxylation with carbon dioxide. prepchem.com This highlights a strategy where a difluorinated toluene derivative serves as the key starting material.
Electrophilic fluorinating agents can be used on various aromatic substrates, including those with directing groups, to achieve regioselectivity. whiterose.ac.ukbeilstein-journals.org The reactivity and success of electrophilic fluorination can be influenced by the substrate and reaction conditions, with various reagents available, including N-F compounds and hypervalent iodine compounds. nih.govrsc.org
Halogenation of Benzoic Acid Derivatives
An alternative approach involves the halogenation of a pre-existing benzoic acid derivative. For example, 3-methylbenzoic acid (m-toluic acid) can undergo electrophilic substitution reactions like halogenation. Typically, the carboxyl group is a meta-director, meaning that direct halogenation of 3-methylbenzoic acid would likely yield substitution at the 5-position, rather than the desired 2- and 6-positions. docbrown.info Therefore, to achieve the 2,6-difluoro substitution pattern, a more complex, multi-step synthetic route is generally required, often involving the construction of the ring with the desired substitution pattern from a different precursor rather than direct halogenation of 3-methylbenzoic acid itself.
A plausible, though not explicitly detailed in the search results for this specific molecule, strategy could involve the directed ortho-lithiation of a protected 3-methylbenzoic acid derivative, followed by reaction with an electrophilic fluorine source.
Amide Bond Formation Reactions
Once the precursor, 2,6-difluoro-3-methylbenzoic acid, is obtained, the final step is the formation of the amide bond. This is a well-established transformation in organic chemistry with several reliable methods.
Amidation via Carboxylic Acid Activation
This common method involves converting the carboxylic acid into a more reactive species that can then readily react with an amine (in this case, ammonia (B1221849) or an ammonium (B1175870) salt).
Common activating agents include:
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂): These reagents convert the carboxylic acid to its corresponding acyl chloride, which is highly reactive towards amines.
Coupling Reagents: A wide array of coupling reagents can facilitate amide bond formation by activating the carboxylic acid in situ. These include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as phosphonium- and uronium-based reagents like BOP and HATU. luxembourg-bio.com Studies have shown that even for sterically hindered benzoic acids, certain coupling reagents can be effective. luxembourg-bio.com
Silicon-based Reagents: Reagents like methyltrimethoxysilane (B3422404) have been shown to be effective for the direct amidation of carboxylic acids with amines. acs.org
The general procedure involves dissolving the carboxylic acid in a suitable solvent, adding the activating agent, and then introducing the amine source. The reaction progress is monitored until completion, followed by workup and purification. For sterically hindered acids, such as those with substitution at the 2- and 6-positions, more forceful conditions or specialized, highly reactive coupling agents may be necessary to achieve good yields. luxembourg-bio.comsorbonne-universite.fr
| Activating Agent Class | Example Reagent | Typical Conditions |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or with a solvent like toluene |
| Carbodiimide | EDC (with HOBt) | Room temperature in a polar aprotic solvent (e.g., DMF, DCM) |
| Phosphonium Salt | BOP reagent | Room temperature with a tertiary amine base (e.g., Et₃N) |
| Silicon-based | Methyltrimethoxysilane | Varies, can be heated |
Condensation Reactions Involving Amine and Acyl Halide Precursors
This method is highly efficient and involves the reaction of a pre-formed acyl halide (e.g., 2,6-difluoro-3-methylbenzoyl chloride) with an amine. The acyl halide is typically synthesized from the corresponding carboxylic acid using a reagent like thionyl chloride or phosphorus pentachloride. globalconference.info
The reaction, often referred to as ammonolysis when ammonia is used, is typically rapid and exothermic. globalconference.infoslideshare.net It is often carried out by adding the acyl chloride to a concentrated solution of aqueous ammonia. youtube.comchemguide.co.uk The reaction produces the desired amide and hydrochloric acid. To neutralize the HCl byproduct, which would otherwise protonate the ammonia and render it non-nucleophilic, at least two equivalents of ammonia are required. libretexts.org Alternatively, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) can be added. libretexts.org
Reaction Scheme: C₈H₅F₂OCl + 2NH₃ → C₈H₇F₂NO + NH₄Cl
This two-step approach (carboxylic acid to acyl chloride, then to amide) is a very common and reliable way to synthesize benzamides. globalconference.infoslideshare.net
| Reactant 1 | Reactant 2 | Base | Common Solvent |
| Acyl Chloride | Ammonia | Excess Ammonia | Water, Dichloromethane |
| Acyl Chloride | Primary/Secondary Amine | Excess Amine or Pyridine | Dichloromethane, THF |
Stereoselective and Regioselective Synthesis of this compound and its Derivatives
The synthesis of substituted benzamides is a fundamental process in organic chemistry, often serving as a key step in the development of complex molecules for pharmaceuticals and materials science. The strategies for controlling stereochemistry and regiochemistry are paramount in ensuring the desired molecular architecture and subsequent properties.
Regioselectivity
The regiochemical arrangement of the substituents on the benzene (B151609) ring of this compound is definitively established by the choice of starting material. The synthesis does not typically involve the selective addition of the fluorine and methyl groups to a benzamide (B126) precursor. Instead, the process commences with a precursor that already contains the desired 2,6-difluoro-3-methyl substitution pattern. The most common and direct precursor is 2,6-difluoro-3-methylbenzoic acid (CAS No. 32890-88-3). synquestlabs.comchem-space.commatrixscientific.com
This acid can be converted to the target benzamide through standard and high-yielding methods:
Activation and Amination: The carboxylic acid is first converted to a more reactive intermediate, such as an acyl chloride or an active ester. The most common method is the reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 2,6-difluoro-3-methylbenzoyl chloride . calpaclab.comcymitquimica.com This intermediate is then reacted with aqueous or gaseous ammonia to yield the primary amide, this compound. This two-step, one-pot process is highly efficient.
Direct Amide Coupling: Modern coupling reagents can facilitate the direct formation of the amide from the carboxylic acid and an ammonia source (e.g., ammonium chloride with a base). Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole) are used to form an active ester in situ, which then reacts with ammonia.
For the synthesis of further substituted derivatives via reactions on the aromatic ring (e.g., electrophilic aromatic substitution), the regioselectivity would be dictated by the directing effects of the existing substituents. The two ortho, para-directing groups (the methyl group at C3 and the amide at C1) and the two meta-directing fluorine atoms at C2 and C6 would influence the position of any new substituent.
Stereoselectivity
The parent molecule, this compound, is achiral and therefore its synthesis does not require stereoselective control. However, stereoselectivity becomes a critical consideration in the synthesis of certain N-substituted derivatives. If a chiral amine is used to react with 2,6-difluoro-3-methylbenzoyl chloride, the resulting product will be a chiral N-substituted benzamide.
For instance, the synthesis of a derivative like N-((R)-1-phenylethyl)-2,6-difluoro-3-methylbenzamide would involve the reaction of 2,6-difluoro-3-methylbenzoyl chloride with a single enantiomer, (R)-1-phenylethylamine. To ensure the final product has high enantiomeric purity, the chiral amine must be enantiomerically pure, and the reaction conditions must be chosen to avoid any racemization.
A summary of synthetic approaches for derivatives is presented below.
| Derivative Type | Synthetic Strategy | Selectivity Consideration | Key Reactants |
| N-Substituted (Achiral) | Standard amidation | N/A | 2,6-Difluoro-3-methylbenzoyl chloride, primary/secondary amine |
| N-Substituted (Chiral) | Stereoselective amidation | Stereoselectivity | 2,6-Difluoro-3-methylbenzoyl chloride, enantiopure chiral amine |
| Ring-Substituted | Electrophilic Aromatic Substitution | Regioselectivity | This compound, electrophile (e.g., HNO₃/H₂SO₄) |
Scalable Synthesis and Industrial Production Considerations
The transition from laboratory-scale synthesis to large-scale industrial production introduces challenges related to cost, safety, efficiency, and environmental impact. For this compound, insights into scalable production can be drawn from established industrial processes for the structurally similar compound, 2,6-difluorobenzamide (B103285). epo.orggoogle.com
Two primary routes are considered for the large-scale synthesis of the corresponding nitrile precursor, which is then converted to the amide.
Route 1: Halogen Exchange (Halex) Reaction followed by Amination
This process involves a two-step sequence starting from a readily available chlorinated precursor.
Fluorination via Halogen Exchange: The synthesis would begin with 2,6-dichloro-3-methylbenzoyl chloride. This compound is subjected to a halogen exchange reaction with an alkali metal fluoride (B91410), such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane (B150427) at elevated temperatures (e.g., >150°C). epo.org This step produces 2,6-difluoro-3-methylbenzoyl fluoride.
Amination: The resulting crude benzoyl fluoride is then reacted directly with ammonia in an inert solvent to produce this compound in high yield. epo.org
Advantages: This route avoids the direct handling of potentially difficult-to-prepare fluorinated aromatics until a late stage.
Considerations: Requires high temperatures and pressures, and the separation of the product from the inorganic fluoride salts and solvent can be challenging on a large scale. The equipment must be resistant to corrosion at high temperatures. epo.org
Route 2: Hydrolysis of a Nitrile Precursor
This is a widely used industrial method for producing benzamides.
Nitrile Synthesis: The key intermediate is 2,6-difluoro-3-methylbenzonitrile. This would likely be prepared from 2,6-dichloro-3-methyltoluene via ammoxidation, followed by halogen exchange.
Partial Hydrolysis: The nitrile is then partially hydrolyzed to the amide. A particularly effective industrial method involves using hydrogen peroxide in the presence of an alkali catalyst like sodium hydroxide. google.com This method is often preferred over acid-catalyzed hydrolysis because it can be difficult to stop the reaction at the amide stage and prevent complete hydrolysis to the carboxylic acid under strong acid conditions. epo.org
Advantages: The peroxide-based hydrolysis is known to be high-yielding (often >95%), produces a high-purity product, and operates under mild conditions with a short reaction time. google.com It is also considered more environmentally benign ("green") as it avoids harsh acids and corrosive media. google.com
Considerations: The reaction is exothermic and requires careful temperature control to ensure safety and prevent runaway reactions, especially on an industrial scale.
The table below compares key parameters for these scalable routes.
| Parameter | Route 1: Halex & Amination | Route 2: Nitrile Hydrolysis |
| Starting Material | 2,6-Dichloro-3-methylbenzoyl chloride | 2,6-Difluoro-3-methylbenzonitrile |
| Key Reagents | Potassium Fluoride, Ammonia | Hydrogen Peroxide, NaOH (catalyst) |
| Reaction Conditions | High Temperature (>150°C), High Pressure | Mild Temperature (e.g., 70-100°C), Atmospheric Pressure |
| Yield | High | Very High (>95%) |
| Purity | Good to High | High (>99%) |
| Industrial Feasibility | Proven, but requires specialized equipment | Highly feasible, cost-effective, "greener" process |
Both routes offer viable pathways for the industrial production of this compound. The choice between them would likely depend on the relative cost and availability of the starting materials, capital investment for specialized equipment, and desired environmental footprint.
Reactivity and Mechanistic Investigations of 2,6 Difluoro 3 Methylbenzamide
Catalytic Transformations Involving 2,6-Difluoro-3-methylbenzamide
Organocatalytic Applications
Following a comprehensive review of scientific literature and chemical databases, there is currently no available research detailing the specific use of this compound as an organocatalyst. Scientific studies focusing on the catalytic activity of this particular compound, or its application in promoting organic reactions in a catalytic manner, have not been published in the accessible literature.
While the broader class of benzamides and fluorinated organic molecules has been a subject of interest in the development of organocatalysis, specific research findings on the organocatalytic applications of this compound are absent. Investigations into asymmetric synthesis and catalytic methodologies have explored a wide array of molecular scaffolds, but this specific compound has not been identified as a catalyst in these studies.
Therefore, no data tables with research findings, such as reaction yields or stereoselectivities, can be provided for the organocatalytic applications of this compound.
Despite a comprehensive search for scientific literature and spectroscopic data, no specific experimental ¹H NMR, ¹³C NMR, ¹⁹F NMR, or mass spectrometry data for the compound This compound could be located in publicly accessible databases and scientific repositories. The information available pertains to structurally related compounds, such as 2,6-difluorobenzamide (B103285) or other substituted benzamide (B126) derivatives, which are not suitable for the detailed analysis requested.
The absence of this foundational data precludes the creation of an accurate and informative article structured around the provided outline. Generating such an article would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy.
Therefore, this article cannot be generated at this time due to the unavailability of the required spectroscopic and structural elucidation data for this compound.
Advanced Spectroscopic and Structural Elucidation Techniques for 2,6 Difluoro 3 Methylbenzamide
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of 2,6-Difluoro-3-methylbenzamide. By measuring the mass-to-charge ratio (m/z) with high precision, typically to four or five decimal places, the exact mass of the molecular ion can be established. This allows for differentiation between compounds with the same nominal mass but different elemental compositions.
For this compound (C₈H₇F₂NO), the theoretical monoisotopic mass can be calculated with high accuracy. This experimental value, when compared to the theoretical mass, confirms the elemental composition.
| Parameter | Value |
| Molecular Formula | C₈H₇F₂NO |
| Theoretical Monoisotopic Mass | 171.0495 u |
| Expected HRMS Measurement | [M+H]⁺ = 172.0573 u |
This table is generated based on theoretical calculations for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a molecule like this compound, GC-MS can be used for both qualitative identification and quantitative analysis. After separation on the GC column, the compound enters the mass spectrometer, where it is typically ionized by electron impact (EI).
The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. More importantly, a characteristic fragmentation pattern will be observed. The fragmentation of this compound is expected to occur at the weaker bonds, such as the amide C-N bond and the bonds connecting the substituents to the aromatic ring.
Predicted Fragmentation Pattern for this compound:
| m/z | Predicted Fragment | Fragment Structure |
| 171 | [M]⁺ | [C₈H₇F₂NO]⁺ |
| 155 | [M - NH₂]⁺ | [C₈H₅F₂O]⁺ |
| 127 | [M - NH₂ - CO]⁺ | [C₇H₅F₂]⁺ |
| 44 | [CONH₂]⁺ | [CONH₂]⁺ |
This table is interactive and presents predicted fragmentation data for this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Interaction Studies
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for studying non-covalent interactions. While GC-MS involves high-energy fragmentation, ESI-MS can transfer intact molecular complexes from solution to the gas phase. This makes it a valuable tool for investigating how this compound might interact with other molecules, such as proteins or other small molecules, through hydrogen bonding or other non-covalent forces. The analysis of such interactions is crucial in fields like drug discovery and materials science.
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations. The resulting IR spectrum provides a molecular fingerprint, revealing the presence of specific functional groups.
For this compound, characteristic vibrational frequencies are expected for the N-H bonds of the amide group, the C=O carbonyl stretch, C-N stretching, C-F stretching, and aromatic C-H and C=C vibrations.
Predicted IR Absorption Bands for this compound:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Amide | 3400-3200 (two bands) |
| C-H Stretch (aromatic) | Aromatic Ring | 3100-3000 |
| C-H Stretch (methyl) | Methyl Group | 2975-2850 |
| C=O Stretch (Amide I) | Amide | 1680-1630 |
| N-H Bend (Amide II) | Amide | 1640-1550 |
| C=C Stretch | Aromatic Ring | 1600-1450 |
| C-N Stretch | Amide | 1400-1200 |
| C-F Stretch | Fluoroalkane | 1100-1000 |
This interactive table outlines the predicted vibrational frequencies for the key functional groups in this compound.
Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational spectrum of this compound. These theoretical predictions can aid in the assignment of the experimentally observed IR bands and provide a more detailed understanding of the molecule's vibrational modes.
X-ray Crystallography and Solid-State Structural Analysis
While spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers a definitive three-dimensional picture of a molecule's structure in the solid state. This technique provides precise measurements of bond lengths, bond angles, and the spatial arrangement of atoms.
Single-Crystal X-ray Diffraction for Molecular Geometry
To perform single-crystal X-ray diffraction, a high-quality crystal of this compound is required. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, the electron density distribution within the crystal can be mapped, and from this, the positions of the individual atoms can be determined.
While specific crystallographic data for this compound is not publicly available, the crystal structure of the closely related compound, 2,6-difluorobenzamide (B103285), is documented in the Cambridge Structural Database (CSD refcode: QEWGUW). nih.gov Analysis of this structure provides valuable insights into the likely molecular geometry of this compound. The key geometric parameters, such as the planarity of the benzamide (B126) moiety and the orientation of the substituents, can be inferred. The presence of the ortho-fluorine atoms is expected to influence the torsion angle between the aromatic ring and the amide group due to steric hindrance. The addition of a methyl group at the 3-position in this compound would likely introduce further subtle changes to the local geometry.
Expected Bond Lengths and Angles for this compound (based on analogous structures):
| Bond/Angle | Expected Value |
| C=O Bond Length | ~1.24 Å |
| C-N Bond Length | ~1.33 Å |
| C-F Bond Length | ~1.35 Å |
| C-C (aromatic) Bond Length | ~1.39 Å |
| O=C-N Angle | ~122° |
| C-C-F Angle | ~119° |
This interactive table presents expected molecular geometry parameters for this compound based on data for analogous compounds.
Supramolecular Packing Arrays and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This supramolecular organization is governed by intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking.
In the crystal structure of 2,6-difluorobenzamide, the amide groups are key players in forming hydrogen-bonding networks. nih.gov Typically, benzamides form centrosymmetric dimers through N-H···O hydrogen bonds between the amide groups of two molecules. These dimers can then further assemble into more extended structures. The fluorine atoms can also participate in weaker C-H···F interactions.
Powder X-ray Diffraction (PXRD) for Crystalline Phases
A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental Powder X-ray Diffraction (PXRD) data for this compound. There are no publicly available reported crystal structures, lattice parameters, or indexed PXRD patterns for this specific compound.
PXRD is a primary technique for analyzing the crystalline phases of a solid material. The resulting diffraction pattern is a unique fingerprint of a specific crystalline solid. Analysis of this pattern can provide information on the phase composition, crystal structure, and physical properties of the material.
While data for the target compound is unavailable, studies on structurally similar molecules, such as other difluorobenzamide derivatives, demonstrate the utility of the PXRD technique. For instance, the crystal structure of 2,6-Difluoro-N-(prop-2-ynyl)benzamide has been determined, revealing a monoclinic system. nih.gov Such studies typically involve collecting PXRD data to identify the crystalline phase and confirm the material's purity. The diffraction data, including 2θ angles, d-spacing, and relative intensities, would be presented in a data table to characterize the specific crystalline form.
Without experimental data for this compound, it is not possible to construct the specific data tables or provide detailed research findings regarding its crystalline phases as requested. Further research involving the synthesis and crystallographic analysis of this compound would be required to generate this information.
Theoretical Chemistry and Computational Studies of 2,6 Difluoro 3 Methylbenzamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing insights into its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT can predict a molecule's geometry, electronic distribution, and chemical reactivity. For 2,6-Difluoro-3-methylbenzamide, DFT studies would focus on how the electron-withdrawing fluorine atoms and the electron-donating methyl group influence the electronic landscape of the benzamide (B126) scaffold.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A large energy gap suggests high stability, while a small gap indicates that the molecule is more reactive. The distribution of HOMO and LUMO orbitals reveals the likely sites for electrophilic and nucleophilic attack, respectively.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and fluorine atoms, indicating their ability to act as hydrogen bond acceptors, while the amide hydrogens would exhibit a positive potential, making them hydrogen bond donors. nih.gov These reactive sites are crucial for understanding intermolecular interactions. nih.gov
Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing charge transfer and intramolecular interactions, such as hyperconjugation and hydrogen bonding. nih.gov For this molecule, NBO analysis could quantify the stabilizing interactions between the lone pairs of the fluorine and oxygen atoms and the antibonding orbitals of the aromatic ring.
Table 1: Representative DFT-Calculated Electronic Properties for Substituted Benzamides
| Property | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Correlates with chemical stability and reactivity |
| Dipole Moment | 3.5 D | Measures molecular polarity and influences solubility |
| Electron Affinity | 1.1 eV | Energy released when an electron is added |
| Ionization Potential | 6.4 eV | Energy required to remove an electron |
Note: The values in the table are representative examples based on DFT calculations for analogous substituted aromatic amides and are intended for illustrative purposes.
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the stable arrangements of its atoms and the energy barriers for rotation around its single bonds, particularly the C-C bond connecting the phenyl ring to the carbonyl group and the C-N amide bond.
The presence of two substituents at the ortho positions (a fluorine atom at C2 and a methyl group at C3 relative to the amide group) introduces significant steric hindrance. This steric crowding likely forces the amide group to rotate out of the plane of the benzene (B151609) ring to achieve a more stable, lower-energy conformation. Computational studies on other ortho-substituted benzamides have shown that such non-planar conformations are common. nih.govbeilstein-journals.org
A key conformational feature in ortho-fluorobenzamides is the potential for an intramolecular hydrogen bond between the amide N-H group and the ortho-fluorine atom. nih.gov This interaction can stabilize a specific conformer, restricting the molecule's flexibility, which can have significant implications for its binding to a biological target. The energy landscape, determined by scanning the potential energy surface as a function of key dihedral angles, would reveal the relative energies of different conformers and the transition states that separate them. nih.gov Understanding this landscape is crucial, as the lowest-energy conformation in solution may not be the "active" conformation required for binding to a receptor. acs.org
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations are essential tools for studying how a small molecule like this compound might interact with a biological macromolecule, such as a protein or enzyme. These methods provide a dynamic view of molecular interactions that complements the static picture from quantum chemical calculations.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.com The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. scialert.net
For this compound, docking studies would be used to identify potential protein targets and to understand the specific interactions that stabilize the ligand-protein complex. The results can reveal key interactions such as:
Hydrogen Bonds: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the fluorine atoms can act as weak hydrogen bond acceptors. mdpi.com
Hydrophobic Interactions: The methyl-substituted benzene ring provides a hydrophobic surface that can interact favorably with nonpolar amino acid residues in the binding pocket. nih.govresearchgate.net
π-π Stacking: The aromatic ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov
Docking studies on related 2,6-difluorobenzamide (B103285) derivatives have been instrumental in understanding their mechanism of action as inhibitors of targets like the bacterial cell division protein FtsZ. mdpi.com Such studies help explain why certain substitutions enhance activity, for instance, by improving the fit within a hydrophobic pocket or by forming additional hydrogen bonds. mdpi.comnih.gov
Table 2: Example of Molecular Docking Results for a Benzamide Ligand
| Parameter | Result | Interpretation |
| Binding Affinity (Docking Score) | -8.5 kcal/mol | Predicts strong binding to the target protein |
| Key Interacting Residues | Tyr120, Ser155, Phe210 | Amino acids forming crucial bonds with the ligand |
| Types of Interactions | Hydrogen bond with Ser155, π-π stacking with Tyr120, Hydrophobic contact with Phe210 | Specific forces stabilizing the ligand-protein complex |
| Ligand RMSD (from crystal pose) | 1.2 Å | Indicates the docking protocol accurately reproduces the experimental binding mode |
Note: This table presents hypothetical yet typical results from a molecular docking simulation to illustrate the type of data generated.
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the ligand-protein system over time. acs.org Starting from a docked pose, an MD simulation solves Newton's equations of motion for all atoms, providing a trajectory that reveals the stability of the binding mode, the flexibility of the ligand and protein, and the role of solvent molecules. researchgate.net
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time to assess the stability of the simulation. A stable RMSD suggests that the complex has reached equilibrium. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein and ligand are flexible and which are rigid.
Radius of Gyration (Rg): This parameter measures the compactness of the protein, and a stable Rg value indicates that the protein is not unfolding during the simulation. nih.gov
MD simulations can confirm whether the key interactions predicted by docking are maintained over time and can reveal conformational changes in the protein or ligand upon binding. nih.govacs.org This detailed understanding of the dynamic behavior of the complex is invaluable for validating docking results and for the rational design of more potent and selective molecules. rsc.org
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. oncodesign-services.com Computational methods are integral to modern SAR analysis, allowing for the rapid evaluation of virtual compounds and the development of predictive models. oncodesign-services.com
For this compound, computational SAR would involve creating a series of virtual analogs by modifying the substitution pattern on the phenyl ring. For example, the position of the methyl group could be varied, or the fluorine atoms could be replaced with other halogens or functional groups.
Quantitative Structure-Activity Relationship (QSAR) models can then be developed by correlating the calculated properties of these analogs with their predicted (or experimentally determined) biological activity. leidenuniv.nl The "structures" in QSAR are represented by molecular descriptors, which can be derived from the computational studies described above:
Electronic Descriptors: From DFT, parameters like HOMO/LUMO energies and atomic charges can describe the electronic influence of substituents.
Steric Descriptors: Molecular volume and surface area can quantify the size and shape of the molecule.
Hydrophobic Descriptors: The partition coefficient (logP) can be calculated to estimate the molecule's lipophilicity.
By building a statistical model (e.g., using multiple linear regression or machine learning), QSAR can predict the activity of new, unsynthesized compounds and highlight which structural features are most important for activity. leidenuniv.nlnih.gov For instance, a QSAR model might reveal that high activity is correlated with a strong negative electrostatic potential near the fluorine atoms and a specific range of molecular size, providing a clear hypothesis for designing improved derivatives. nih.gov
Detailed Computational Analysis of this compound's Spectroscopic Properties Remains Elusive
Despite a comprehensive search of scientific literature and chemical databases, detailed theoretical and computational studies specifically focusing on the spectroscopic parameters of this compound are not publicly available. While the compound is listed in chemical inventories such as PubChem and mentioned in patent documents, in-depth research articles detailing its predicted spectroscopic data through computational chemistry methods have not been identified.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting a range of molecular properties, including spectroscopic parameters. Such studies typically involve optimizing the molecular geometry of a compound and then calculating its vibrational frequencies (Infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra). These theoretical predictions are invaluable for complementing experimental data, aiding in spectral assignments, and providing insights into the electronic structure and bonding of the molecule.
For a molecule like this compound, a computational study would typically employ a specific level of theory, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to accurately model its properties. The resulting data would be presented in detailed tables, correlating calculated values with experimental findings where possible.
However, the absence of such dedicated research for this compound means that a detailed analysis of its predicted spectroscopic parameters, as requested, cannot be provided at this time. The scientific community has not yet published a comprehensive theoretical investigation into the spectroscopic characteristics of this specific compound. Therefore, the generation of data tables and a thorough discussion of research findings for this particular molecule is not feasible.
Derivatization Strategies for Enhancing Analytical and Chemical Utility of 2,6 Difluoro 3 Methylbenzamide
Introduction of Functional Groups for Further Synthesis
The core structure of 2,6-Difluoro-3-methylbenzamide serves as a scaffold for the introduction of a variety of functional groups, enabling the synthesis of a diverse range of derivatives. The primary amide group (-CONH2) is a key site for derivatization.
N-Alkylation and N-Acylation: The hydrogen atoms on the amide nitrogen can be substituted through N-alkylation or N-acylation reactions. These reactions typically proceed by deprotonating the amide with a suitable base, followed by reaction with an alkyl or acyl halide. This allows for the introduction of a wide array of functional groups, which can alter the molecule's steric and electronic properties, and provide handles for further synthetic transformations. For instance, the synthesis of novel 3-substituted 2,6-difluorobenzamide (B103285) derivatives has been explored for their potential as FtsZ inhibitors, demonstrating the importance of modifying this core structure. nih.gov
Modification of the Aromatic Ring: While the fluorine and methyl groups on the aromatic ring are relatively stable, the ring itself can be subject to further functionalization under specific conditions. Electrophilic aromatic substitution reactions could potentially introduce additional substituents, although the existing electron-withdrawing fluorine atoms would influence the position of substitution.
The versatility of 2,6-Difluorobenzamide as a building block is highlighted by its use in the synthesis of various specialty chemicals, including agrochemicals and pharmaceuticals. nbinno.com For example, it is a key intermediate in the production of certain benzoylurea insecticides. nbinno.com
| Derivatization Site | Reaction Type | Potential Reagents | Resulting Functional Group |
| Amide Nitrogen | N-Alkylation | Alkyl halides, Base | Secondary or Tertiary Amide |
| Amide Nitrogen | N-Acylation | Acyl halides, Acyl anhydrides | N-Acylamide (Imide) |
| Aromatic Ring | Electrophilic Aromatic Substitution | Nitrating agents, Halogens | Substituted Aromatic Ring |
Derivatization for Chromatographic Separation and Detection Enhancement
For analytical purposes, particularly in gas chromatography (GC), derivatization is often essential to improve the volatility and thermal stability of polar compounds like amides.
Silylation is a common derivatization technique that replaces active hydrogen atoms, such as those on the amide group of this compound, with a trimethylsilyl (TMS) group. researchgate.net This process reduces the polarity of the molecule and disrupts intermolecular hydrogen bonding, leading to a significant increase in volatility, which is crucial for GC analysis.
Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net The reaction is typically carried out by heating the analyte with an excess of the silylating reagent, sometimes in the presence of a catalyst like trimethylchlorosilane (TMCS). gcms.cz For sterically hindered amides, more powerful silylating agents or harsher reaction conditions may be necessary. chimia.ch
Table of Common Silylating Reagents for Amides
| Reagent | Abbreviation | Byproducts | Comments |
|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-methyltrifluoroacetamide, TMSF | Volatile and inert byproducts, widely used. |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | One of the most volatile silylating reagents. researchgate.net |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Acetamide | Highly reactive, but byproducts can sometimes interfere. |
Fluoroacylation involves the reaction of the amide's active hydrogens with a fluorinated acylating agent, such as a perfluoroacid anhydride. jfda-online.com This derivatization serves two primary purposes: it increases the volatility of the analyte and introduces fluorinated groups that can be selectively detected with high sensitivity by an electron capture detector (ECD) in gas chromatography. researchgate.net
Common fluoroacylating reagents include trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). gcms.cz The reaction is typically performed in an inert solvent, often with a base like triethylamine (B128534) to neutralize the acid byproduct. researchgate.net The choice of reagent can influence the retention time and detector response. The high electronegativity of the fluorine atoms in the derivative makes it highly responsive to ECD, allowing for trace-level analysis. jfda-online.com
Table of Common Fluoroacylating Reagents
| Reagent | Abbreviation | Derivative Formed | Key Features |
|---|---|---|---|
| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl derivative | Most volatile of the common fluoroacyl derivatives. gcms.cz |
| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl derivative | Offers a good balance of volatility and detector response. gcms.cz |
Chemical Labeling Techniques
Isotopic labeling is a powerful technique used to trace the fate of a molecule through a biological system or a chemical reaction. wikipedia.org In the context of this compound, this can be achieved by incorporating stable or radioactive isotopes into its structure.
Stable Isotope Labeling: This involves replacing atoms such as carbon (¹²C), nitrogen (¹⁴N), or hydrogen (¹H) with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H). nih.gov This can be accomplished through synthetic routes that utilize isotopically enriched starting materials. The resulting labeled compound can be distinguished from its unlabeled counterpart by mass spectrometry, which is invaluable in metabolic studies and quantitative analysis.
Radiolabeling: This technique involves the incorporation of a radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the molecule. rsc.org Radiolabeled benzamide (B126) derivatives have been extensively developed as imaging agents for positron emission tomography (PET). nih.govnih.gov For example, a derivative of 2,6-difluorobenzamide has been synthesized with ¹¹C for potential use as a PET agent for imaging B-Raf(V600E) in cancers. rsc.org These radiotracers allow for the non-invasive visualization and quantification of biological processes in vivo, aiding in drug development and disease diagnosis. nih.govfrontiersin.orgmdpi.comopenmedscience.comrsc.org
The synthesis of these labeled compounds often requires specialized, rapid synthetic methods due to the short half-lives of many radionuclides.
Strategic Modifications for Supramolecular Assembly
The structure of this compound, with its amide group capable of acting as both a hydrogen bond donor and acceptor, and the presence of fluorine atoms, makes it a candidate for strategic modifications to influence its self-assembly into supramolecular structures. The field of crystal engineering leverages non-covalent interactions to design and synthesize novel solid-state architectures. rsc.orgrsc.orgresearchgate.netacs.org
Influence of Fluorine Atoms: The introduction of fluorine atoms onto the aromatic ring can significantly influence supramolecular assembly. rsc.orgresearchgate.net Fluorine can participate in various weak interactions, including C-H···F and F···F contacts, which can act as steering groups in crystal engineering. rsc.org The substitution of hydrogen with fluorine can suppress disorder in crystals and lead to more predictable packing motifs. acs.org The high polarity of the C-F bond can also lead to the formation of supramolecular polymers through dipole-dipole interactions. researchgate.netnih.govrsc.org
By systematically modifying the substituents on the benzamide core, it is possible to fine-tune the intermolecular interactions and control the formation of specific supramolecular architectures, such as tapes, sheets, or more complex three-dimensional networks. acs.orgresearchgate.netmdpi.com These ordered assemblies can have unique material properties with potential applications in materials science.
In Vitro Biological Activity and Mechanistic Studies of 2,6 Difluoro 3 Methylbenzamide Derivatives
Antimicrobial Modulatory Effects on Gram-Positive and Gram-Negative Bacteria
Derivatives of 2,6-difluorobenzamide (B103285) have emerged as a significant class of compounds with potent antimicrobial properties, particularly through the inhibition of the bacterial cell division protein FtsZ. nih.govresearchgate.net This protein is a crucial component of the divisome, forming a ring-like structure (Z-ring) at the site of cell division, making it an attractive target for novel antibiotics. researchgate.netresearchgate.net
The antimicrobial activity of these derivatives has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. Notably, certain 3-substituted 2,6-difluorobenzamide derivatives have shown excellent efficacy against Gram-positive organisms. For instance, derivatives with 3-chloroalkoxy, 3-bromoalkoxy, and 3-alkyloxy substitutions have exhibited potent antibacterial activity against Bacillus subtilis with Minimum Inhibitory Concentrations (MICs) as low as 0.25–1 μg/mL. nih.gov These compounds also displayed significant activity against both susceptible and resistant strains of Staphylococcus aureus, with MIC values under 10 μg/mL. nih.gov The mechanism of action for these compounds is the potent inhibition of cell division, with MICs below 1 μg/mL against Bacillus subtilis and Staphylococcus aureus. nih.gov
Further structural modifications, such as the incorporation of a 1,2,4-oxadiazole (B8745197) ring, have also yielded compounds with strong anti-staphylococcal activity. One such derivative, a 3-(4-tert-butylphenyl)-1,2,4-oxadiazole linked to a 2,6-difluorobenzamide moiety, demonstrated MIC values between 0.5 and 1 µg/mL against three different S. aureus strains, including two drug-resistant ones. researchgate.net
While many FtsZ inhibitors show efficacy primarily against Gram-positive bacteria, researchers have made strides in developing 2,6-difluorobenzamide derivatives with activity against Gram-negative pathogens. researchgate.netnih.gov The outer membrane of Gram-negative bacteria often presents a permeability barrier to many potential antibiotics. nih.gov However, certain chemotypes, such as 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide derivatives, have been investigated as inhibitors of FtsZ in Gram-negative bacteria. researchgate.net Although some benzamide (B126) derivatives are substrates for efflux pumps in Gram-negative bacteria, molecules like TXA6101 and TXY6129 have been shown to inhibit the polymerization of FtsZ in E. coli and K. pneumoniae and induce morphological changes consistent with the inhibition of cell division. researchgate.net
Table 1: Antimicrobial Activity of Selected 2,6-Difluorobenzamide Derivatives against Gram-Positive Bacteria
| Compound Derivative | Bacterium | MIC (μg/mL) | Reference |
|---|---|---|---|
| 3-chloroalkoxy derivative | Bacillus subtilis | 0.25-1 | nih.gov |
| 3-bromoalkoxy derivative | Bacillus subtilis | 0.25-1 | nih.gov |
| 3-alkyloxy derivative | Bacillus subtilis | 0.25-1 | nih.gov |
| 3-chloroalkoxy derivative | Staphylococcus aureus (susceptible & resistant) | <10 | nih.gov |
| 3-bromoalkoxy derivative | Staphylococcus aureus (susceptible & resistant) | <10 | nih.gov |
| 3-alkyloxy derivative | Staphylococcus aureus (susceptible & resistant) | <10 | nih.gov |
| 3-(4-tert-butylphenyl)-1,2,4-oxadiazole derivative | Staphylococcus aureus (ATCC 29213) | 0.5-1 | researchgate.net |
Antioxidant Activity Investigations
The investigation into the antioxidant properties of benzamide derivatives is an active area of research, with studies suggesting that the benzamide scaffold can be optimized for potent antioxidant activity. While direct studies on 2,6-Difluoro-3-methylbenzamide are limited, research on related substituted benzamides provides valuable insights into their potential as free radical scavengers.
A study on N-arylbenzamides featuring a variable number of methoxy (B1213986) and hydroxy groups demonstrated that these compounds can exhibit significant antioxidant capacity. nih.gov The presence of electron-donating groups, such as methoxy and hydroxy groups, was found to positively influence the antioxidant properties. nih.gov In particular, the introduction of hydroxy groups can shift the reactivity towards these moieties, enhancing the antioxidative features. nih.gov For example, a trihydroxy N-arylbenzamide derivative was identified as a highly promising antioxidant, superior to the reference compound butylated hydroxytoluene (BHT), as evaluated by DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. nih.gov This suggests that the strategic placement of such functional groups on the benzamide structure is key to its antioxidant potential.
Furthermore, research into compounds containing a 2,4-difluorophenyl moiety, structurally related to the 2,6-difluoro substitution, has shown excellent antioxidant activity. A series of hydrazinecarbothioamides bearing a 2,4-difluorophenyl group exhibited strong scavenging activity against the DPPH radical, with IC50 values significantly better than the standard antioxidants ascorbic acid and BHA. mdpi.com This indicates that the difluorophenyl component can contribute positively to the antioxidant profile of a molecule.
These findings collectively suggest that derivatives of 2,6-difluorobenzamide, particularly with the introduction of hydroxyl or other electron-donating groups, warrant further investigation for their potential as antioxidant agents.
Table 2: Antioxidant Activity of Related Benzamide and Difluorophenyl Derivatives
| Compound Class | Assay | Key Finding | Reference |
|---|---|---|---|
| N-arylbenzamides with hydroxy/methoxy groups | DPPH, FRAP | Trihydroxy derivative showed more potent antioxidant activity than BHT. | nih.gov |
| Hydrazinecarbothioamides with 2,4-difluorophenyl moiety | DPPH | IC50 values were superior to ascorbic acid and BHA. | mdpi.com |
Structure-Activity Relationships (SAR) for Biological Pathways
The structure-activity relationship (SAR) of 2,6-difluorobenzamide derivatives has been primarily elucidated in the context of their antibacterial activity, focusing on the inhibition of the FtsZ protein. These studies reveal that modifications at various positions of the molecule significantly impact its biological efficacy.
The substitution at the 3-position of the 2,6-difluorobenzamide ring is critical for potent antibacterial activity. nih.gov Research has shown that introducing chloroalkoxy, bromoalkoxy, and other alkyloxy groups at this position leads to compounds with high potency against Gram-positive bacteria like B. subtilis and S. aureus. nih.gov This suggests that the nature and length of the alkoxy chain at the 3-position are key determinants of activity.
The central scaffold connecting the 2,6-difluorobenzamide moiety to another part of the molecule also plays a crucial role in determining the antibacterial potency. Studies on tripartite 2,6-difluorobenzamides, which consist of the benzamide part, a central five-membered heterocyclic ring, and a substituted phenyl group, have shown that the nature of the central heterocycle influences the activity against multidrug-resistant S. aureus. researchgate.net Among 1,2,3-triazoles, 1,2,4-oxadiazoles, and 1,3,4-oxadiazoles, the 1,2,4-oxadiazole scaffold was found to be particularly effective. researchgate.net
Furthermore, substitutions on the methylene (B1212753) linker between the central heterocycle and the benzamide moiety can enhance biological activity. The addition of a hydrophobic methyl group on this methylene linker has been shown to significantly increase the antibacterial ability of some derivatives, in some cases making less active compounds comparable to the most active ones in the series. researchgate.net This highlights the importance of optimizing the hydrophobicity and steric properties of the linker region.
Receptor Modulation Studies
Beyond their well-documented antimicrobial effects, derivatives of 2,6-difluorobenzamide have been investigated for their ability to modulate the activity of certain cellular receptors and ion channels. These studies indicate a broader pharmacological potential for this class of compounds.
A notable area of investigation is the role of 2,6-difluorobenzamide derivatives as inhibitors of store-operated calcium (SOC) channels. nih.govresearchgate.net SOCs, which are activated upon the depletion of calcium from the endoplasmic reticulum, are involved in various cellular processes, and their dysregulation has been implicated in diseases like colorectal cancer. nih.gov A study synthesizing and evaluating thirteen difluorobenzamide compounds found that 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide demonstrated a prominent inhibitory effect on SOCs. nih.gov This compound, designated MPT0M004, also exhibited lower cytotoxicity compared to the reference SOC inhibitor, 2-APB. nih.gov This finding positions 2,6-difluorobenzamide derivatives as potential lead compounds for the development of novel SOC inhibitors.
In a different therapeutic area, fluorinated benzamides have been developed as tracers for dopamine (B1211576) D-2 receptors, which are key targets in the central nervous system for antipsychotic drugs. nih.gov For instance, (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide, known as [18F]fallypride, is a fluorinated benzamide derivative that has been developed as a high-affinity tracer for imaging dopamine D-2 receptors using positron emission tomography (PET). nih.gov The modifications to the benzamide structure, including the specific substitutions on the pyrrolidine (B122466) nitrogen and the benzamide ring, were shown to significantly increase the binding affinity for the D-2 receptor. nih.gov This line of research underscores the versatility of the benzamide scaffold in targeting neurological receptors.
Additionally, some fluorinated N-benzamide enaminones have been evaluated for their anticonvulsant activity and their effects on neuronal ion channels. nih.gov Certain derivatives were found to significantly reduce the amplitude of whole-cell sodium currents in sensory-like cells, suggesting a selective effect on voltage-gated sodium channels, which are critical for neuronal excitability. nih.gov
Applications of 2,6 Difluoro 3 Methylbenzamide in Advanced Chemical Synthesis and Materials Science
Role as a Synthetic Building Block for Complex Molecules
The reactivity of the benzamide (B126) functional group, combined with the electronic effects of the two fluorine atoms and the methyl group, makes 2,6-Difluoro-3-methylbenzamide a versatile precursor in organic synthesis.
In Pharmaceutical Chemistry and Drug Discovery
The 2,6-difluorobenzamide (B103285) motif is a significant pharmacophore in the development of new therapeutic agents. nih.gov Its value is exemplified by its presence in inhibitors of the bacterial cell division protein FtsZ, a key target for novel antibiotics. nih.govresearchgate.net While research has specifically highlighted 2,6-difluoro-3-methoxybenzamide, the structural similarity to this compound suggests its potential as a scaffold for similar applications. The fluorine atoms can enhance binding affinity to target proteins through favorable hydrophobic and electrostatic interactions. nih.gov
The synthesis of complex bioactive molecules often relies on the stepwise construction from smaller, functionalized building blocks. For instance, derivatives of 2,6-difluorobenzoic acid have been utilized in the multi-step synthesis of potential Positron Emission Tomography (PET) agents for cancer imaging. titech.ac.jp This demonstrates the utility of the 2,6-difluorinated phenyl moiety in constructing larger, medically relevant compounds. The presence of the methyl group in this compound offers an additional point for chemical modification or can influence the molecule's conformation and metabolic stability, making it an attractive starting material for drug discovery programs.
| Drug Target/Application | Key Findings |
| FtsZ Inhibition (Antibacterial) | The 2,6-difluorobenzamide scaffold is crucial for the allosteric inhibition of FtsZ, a protein essential for bacterial cell division. nih.gov |
| PET Imaging Agents (Oncology) | 2,6-difluorobenzoic acid derivatives serve as precursors for the synthesis of radiolabeled compounds for cancer imaging. titech.ac.jp |
Synthesis of Novel Benzamide Compounds
The chemical handles on this compound allow for its elaboration into a variety of novel benzamide derivatives. The amide group can be hydrolyzed to the corresponding benzoic acid, which can then be converted to an acid chloride. This reactive intermediate, 2,6-difluoro-3-methylbenzoyl chloride, can subsequently be reacted with a wide range of amines and other nucleophiles to generate a library of new amide-containing compounds. sigmaaldrich.com
For example, novel benzamides with potential pesticidal activity have been synthesized through a series of reactions including esterification, cyanation, cyclization, and aminolysis, starting from related benzoyl precursors. dntb.gov.ua The synthesis of 2,6-difluoro-N-(prop-2-ynyl)benzamide showcases a straightforward method where 2,6-difluorobenzoyl chloride is reacted with prop-2-yn-1-amine to yield the target molecule. researchgate.net Such synthetic strategies can be readily applied to this compound to explore new chemical space and develop compounds with unique biological or material properties.
Integration into Polymeric Structures and Advanced Materials
The incorporation of fluorinated monomers into polymers is a well-established strategy to impart desirable properties such as thermal stability, chemical resistance, and specific optical and electronic characteristics.
Synthesis of Semiaromatic Polyamides
Semiaromatic polyamides, which contain both aromatic and aliphatic units in their backbone, are a class of high-performance polymers. The properties of these materials can be fine-tuned by the selection of the monomers. The introduction of fluorine-containing monomers, such as derivatives of this compound, can lead to polyamides with enhanced properties. For example, fluorinated polyamides often exhibit improved solubility, which is advantageous for processing, as well as high thermal stability. researchgate.netmdpi.com
While the direct polymerization of this compound into semiaromatic polyamides is not extensively documented, the analogous building block, 2,6-difluoro-3-methylaniline, could serve as a diamine monomer in polycondensation reactions with dicarboxylic acids. nih.gov The presence of the difluoro-methyl-phenyl group in the polymer backbone would be expected to influence the chain packing and intermolecular interactions, potentially leading to materials with unique mechanical and thermal properties.
Development of Materials with Specific Electronic or Optical Properties
Fluorination is a key strategy in the design of polymers for electronic and optical applications. The high electronegativity of fluorine can lower the energy levels of the frontier molecular orbitals in conjugated polymers, which is beneficial for creating n-type or ambipolar semiconducting materials. nih.gov The incorporation of fluorinated building blocks can also enhance the coplanarity of polymer chains, facilitating charge transport. nih.gov
Furthermore, fluorinated polymers often exhibit high optical transparency and a low refractive index, making them suitable for applications such as optical waveguides and components for telecommunications. researchgate.netjst.go.jpmdpi.com The introduction of fluorine atoms can reduce the electronic polarizability of the polymer, leading to a lower dielectric constant, a critical property for insulating materials in microelectronics. alfa-chemistry.comresearchgate.net By integrating this compound or its derivatives into polymer structures, it is conceivable to develop advanced materials with tailored electronic and optical properties for a range of technological applications.
Research Applications in Studying Fluorination Effects on Benzamide Derivatives
The compound this compound serves as an excellent model system for investigating the fundamental effects of fluorine substitution on the properties of benzamide derivatives. The presence of two fluorine atoms ortho to the amide group imposes significant steric and electronic effects that can dramatically alter the molecule's conformation and crystal packing.
Research on similar fluorinated benzamides has shown that ortho-fluorine substitution can suppress disorder in the crystalline state, a common issue that can complicate structural determination and affect material properties. mdpi.com This effect is attributed to a denser lattice energy landscape for the fluorinated compounds compared to their non-fluorinated counterparts. mdpi.com
Q & A
Q. What experimental strategies are recommended for confirming the molecular structure of 2,6-Difluoro-3-methylbenzamide?
To confirm the molecular structure, employ single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement and ORTEP-3 for visualization . Key steps include:
- Growing high-quality crystals via slow evaporation or vapor diffusion.
- Collecting intensity data with a diffractometer (e.g., Bruker D8 Venture).
- Refinement using SHELXL with restraints for fluorine and methyl groups due to potential disorder .
- Validate the final structure with R-factor (<5%) and residual electron density maps.
Q. How can researchers optimize the synthesis of this compound derivatives for biological activity studies?
Derivatization often involves amide coupling or nucleophilic substitution . For example:
- React 2,6-difluoro-3-methylbenzoyl chloride with substituted anilines in dry THF under nitrogen .
- Monitor reaction progress via TLC or HPLC-MS to detect intermediates.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Characterize derivatives using / NMR and HRMS (e.g., observe fluorine coupling patterns at δ 110–116 ppm) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact (per SDS guidelines) .
- Store in airtight containers at 2–8°C to prevent decomposition.
- Dispose of waste via licensed hazardous waste contractors to comply with environmental regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in 19F^{19}\text{F}19F NMR spectra of this compound derivatives?
Contradictions may arise from dynamic fluorine effects or solvent interactions . Mitigation strategies:
Q. What mechanistic insights support the use of this compound as a pesticide intermediate?
The compound’s electron-withdrawing fluorine atoms enhance binding to insect chitin synthase enzymes. Key evidence:
Q. How should researchers design crystallization trials for this compound to address polymorphism?
Q. What analytical methods are effective in detecting trace impurities in this compound batches?
Q. How can researchers leverage computational tools to predict the reactivity of this compound in nucleophilic reactions?
- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and identify electrophilic sites.
- Simulate reaction pathways for amide bond cleavage or fluoromethyl group substitution.
- Validate predictions with kinetic studies (e.g., monitor reaction rates under varying pH) .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in biological assay results for this compound analogs?
- Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects.
- Standardize assay conditions (e.g., ATP levels, serum concentration) to minimize variability.
- Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization) to confirm activity .
Q. What strategies improve reproducibility in synthetic protocols for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
